DPI-287

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C31H39N3O2 |

|---|---|

分子量 |

485.7 g/mol |

IUPAC 名称 |

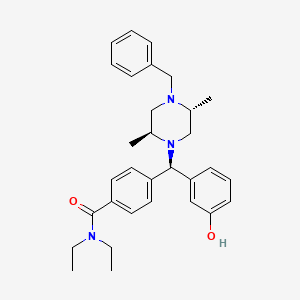

4-[(R)-[(2S,5R)-4-benzyl-2,5-dimethylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide |

InChI |

InChI=1S/C31H39N3O2/c1-5-32(6-2)31(36)27-17-15-26(16-18-27)30(28-13-10-14-29(35)19-28)34-21-23(3)33(20-24(34)4)22-25-11-8-7-9-12-25/h7-19,23-24,30,35H,5-6,20-22H2,1-4H3/t23-,24+,30-/m1/s1 |

InChI 键 |

PQMGDEIHRXQPCQ-FSGGQHMVSA-N |

手性 SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC4=CC=CC=C4)C |

规范 SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC4=CC=CC=C4)C |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of DPI-287

For Researchers, Scientists, and Drug Development Professionals

Core Summary

DPI-287 is a potent and selective synthetic agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in pain modulation and mood regulation. Its mechanism of action involves binding to the orthosteric site of the DOR, triggering a cascade of intracellular signaling events. Primarily, this compound activates inhibitory G proteins (Gαi/o), leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, this compound promotes the recruitment of β-arrestin2 to the activated receptor. While comprehensive quantitative data on its signaling bias is still emerging, current evidence suggests that this compound is a potent activator of both G protein-dependent and β-arrestin-dependent signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's interaction with the delta-opioid receptor.

Table 1: Binding Affinity of this compound for the Delta-Opioid Receptor

| Parameter | Value | Receptor Source | Radioligand | Reference |

| Ki | 0.39 nM | Human DOR | [125I]-Deltorphin I | [1] |

Table 2: Functional Potency of this compound at the Delta-Opioid Receptor (Mutant Receptors)

| Receptor Mutant | Assay | EC50 (nM) | Reference |

| D1283.32N | cAMP Signaling | 0.61 | [1] |

| D1283.32A | cAMP Signaling | 1.39 | [1] |

Note: The EC50 values are derived from studies on mutant receptors, which were instrumental in elucidating the binding and activation mechanism. Data for the wild-type receptor's Emax in comparative G protein and β-arrestin assays is not yet fully available in the public domain.

Signaling Pathways

Upon binding to the delta-opioid receptor, this compound initiates two primary signaling cascades: the G protein-dependent pathway and the β-arrestin-dependent pathway.

G Protein-Dependent Signaling

Activation of the DOR by this compound leads to the coupling of inhibitory G proteins (Gαi/o). This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, reducing the production of the second messenger cAMP. This cascade is a hallmark of opioid receptor-mediated analgesia.

β-Arrestin-Dependent Signaling

Following agonist binding and G protein activation, the this compound-bound DOR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin proteins. The recruitment of β-arrestin to the receptor sterically hinders further G protein coupling, leading to desensitization of the G protein signal. Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling by recruiting various downstream effectors, which can lead to receptor internalization and activation of other pathways, such as the MAPK/ERK cascade.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the delta-opioid receptor.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human delta-opioid receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) with a fixed concentration of a suitable radioligand (e.g., [125I]-Deltorphin I) and a range of concentrations of unlabeled this compound.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. A non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a downstream effect of Gαi/o activation.

Methodology:

-

Cell Culture: Cells expressing the delta-opioid receptor are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Cells are stimulated with a fixed concentration of forskolin (to elevate basal cAMP levels) in the presence of varying concentrations of this compound.

-

Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.

-

Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: The results are plotted as the percentage of inhibition of forskolin-stimulated cAMP production versus the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (potency) and Emax (efficacy) of this compound.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated delta-opioid receptor.

Methodology:

-

Cell Line Engineering: Cells are engineered to co-express the delta-opioid receptor and a β-arrestin biosensor system. Common systems include BRET (Bioluminescence Resonance Energy Transfer), where the receptor and β-arrestin are fused to a donor and acceptor fluorophore, respectively, or enzyme fragment complementation assays (e.g., PathHunter), where the interaction of the receptor and β-arrestin brings two inactive enzyme fragments together to form a functional enzyme.

-

Stimulation: The engineered cells are treated with a range of concentrations of this compound.

-

Signal Detection: The signal generated by the biosensor (e.g., BRET ratio, luminescence) is measured using a plate reader.

-

Data Analysis: The signal is plotted against the logarithm of the this compound concentration, and a dose-response curve is fitted to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

This compound is a valuable research tool for probing the function of the delta-opioid receptor. Its mechanism of action is characterized by high-affinity and selective binding to the DOR, leading to the activation of G protein-dependent signaling and the recruitment of β-arrestin. Further quantitative characterization of its functional selectivity will be crucial in understanding its full therapeutic potential and in guiding the development of future DOR-targeted therapeutics with improved safety and efficacy profiles.

References

DPI-287: A Technical Whitepaper on a Selective Delta-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPI-287 is an experimental, selective agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor that has emerged as a promising therapeutic target for a variety of conditions, including chronic pain, depression, and anxiety.[1][2][3][4] Unlike mu-opioid receptor (MOR) agonists, which are the cornerstone of current opioid analgesics but are associated with a high risk of addiction and other severe side effects, DOR agonists have shown the potential to provide analgesic effects with a reduced liability for abuse.[1][2][3][4] this compound, in particular, has been noted for inducing fewer convulsive effects compared to other compounds in its class, making it a valuable tool for studying DOR pharmacology and a potential lead for novel therapeutic agents.[1][3] This document provides a comprehensive technical overview of this compound, including its binding characteristics, signaling pathways, and the experimental methodologies used for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity and selectivity for the delta-opioid receptor.

| Parameter | Value | Receptor | Species | Reference |

| Binding Affinity (Ki) | 0.39 ± 0.12 nM | Delta-Opioid Receptor (DOR) | Human | [5] |

| 3.17 ± 0.27 nM | Mu-Opioid Receptor (MOR) | Human | [5] | |

| Selectivity | ~10-fold for DOR over MOR | DOR vs MOR | Human | [5] |

| Computational Docking Scores | |||

| Receptor | Docking Score (XP, kcal/mol) | ΔXP Score | Reference |

| Delta-Opioid Receptor (DOR) | -8.6 | 0 | [3] |

| Kappa-Opioid Receptor (KOR) | -5.4 | 3.2 | [3] |

| Mu-Opioid Receptor (MOR) | -3.9 | 4.7 | [3] |

Signaling Pathways

Activation of the delta-opioid receptor by an agonist like this compound primarily initiates a G protein-mediated signaling cascade. As a Gi/o-coupled receptor, the canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a key mechanism underlying the pharmacological effects of DOR agonists. In addition to the G protein pathway, DOR activation can also trigger the β-arrestin pathway, which is involved in receptor desensitization, internalization, and can mediate distinct downstream signaling events. The balance between G protein and β-arrestin pathway activation is a critical area of research, as it may be linked to the therapeutic and adverse effect profiles of different agonists.

Figure 1: Simplified signaling pathway of this compound at the delta-opioid receptor.

Experimental Protocols

The characterization of this compound involves a combination of in vitro and in silico experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Ki) of this compound for the delta-opioid receptor.

-

Membrane Preparation:

-

HEK293 cells stably expressing the human delta-opioid receptor are cultured and harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Competition Binding Assay:

-

Membrane preparations are incubated with a fixed concentration of a selective DOR radioligand (e.g., [125I]-deltorphin I).[5]

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled DOR antagonist (e.g., naltrindole).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

-

Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured using a gamma counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[6]

-

Figure 2: Experimental workflow for radioligand binding assays.

cAMP Signaling Assays

This assay measures the functional activity of this compound by quantifying its ability to inhibit cAMP production.

-

Cell Culture and Treatment:

-

CHO or HEK293 cells expressing the human delta-opioid receptor are seeded in multi-well plates.

-

Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

-

-

cAMP Measurement:

-

The intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or a similar technology.

-

The assay is based on the competition between cellular cAMP and a fluorescently labeled cAMP tracer for binding to a specific antibody.

-

-

Data Analysis:

-

The fluorescence signal is measured, which is inversely proportional to the amount of cAMP in the sample.

-

The concentration of this compound that produces 50% of its maximal inhibitory effect (EC50) is determined from the dose-response curve.

-

Molecular Dynamics (MD) Simulations

MD simulations are used to investigate the dynamic interactions between this compound and the delta-opioid receptor at an atomic level.

-

System Setup:

-

Simulation Protocol:

-

The system undergoes energy minimization to remove steric clashes.

-

A series of equilibration steps are performed to gradually heat the system to the desired temperature and pressure.

-

A production run of the MD simulation is then carried out for a significant length of time (e.g., nanoseconds to microseconds).

-

-

Trajectory Analysis:

-

The trajectory of the simulation, which contains the coordinates of all atoms over time, is analyzed to study:

-

The stability of the this compound binding pose.

-

Key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the receptor.

-

Conformational changes in the receptor upon agonist binding.

-

-

Figure 3: General workflow for molecular dynamics simulations.

Conclusion

This compound is a well-characterized selective delta-opioid receptor agonist that serves as an important pharmacological tool. Its favorable selectivity profile and reduced convulsive potential compared to other DOR agonists make it a subject of continued interest in the development of safer and more effective analgesics and other therapeutics targeting the DOR. The combination of in vitro binding and functional assays with in silico molecular dynamics simulations has provided a detailed understanding of its mechanism of action at the molecular level. This technical guide provides a foundational overview for researchers and drug development professionals working with or interested in the pharmacology of this compound and the broader field of delta-opioid receptor modulation.

References

- 1. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elucidating the active δ-opioid receptor crystal structure with peptide and small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to DPI-287: A Selective Delta-Opioid Receptor Agonist

Introduction

DPI-287 is a non-peptidic small molecule that has garnered significant interest within the scientific community for its properties as a potent and highly selective agonist for the delta-opioid receptor (DOR). Unlike many other DOR agonists, this compound has been noted for producing fewer convulsive effects, a significant advantage in the development of potential therapeutics. Its pharmacological profile also includes antidepressant-like effects, making it a valuable tool for research into the modulation of the opioid system for the treatment of pain and mood disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex synthetic molecule with a piperazine scaffold.[1] The chemical and physical properties of this compound are summarized in the tables below, providing a clear reference for its key identifiers and characteristics.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-[(R)-[(2S,5R)-2,5-dimethyl-4-benzylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide |

| CAS Number | 519058-13-0 |

| PubChem CID | 21025820 |

| SMILES | CCN(CC)C(=O)c1ccc(cc1)C(c2cccc(c2)O)N3CC(C)N(CC(C)C3)Cc4ccccc4 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₁H₃₉N₃O₂ |

| Molar Mass | 485.672 g·mol⁻¹ |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C |

Pharmacological Properties

This compound's primary mechanism of action is as a selective agonist at the delta-opioid receptor. This interaction initiates a signaling cascade that is characteristic of G-protein coupled receptors (GPCRs) linked to the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Table 3: Opioid Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki) | Selectivity (fold) |

| Delta-Opioid Receptor (DOR) | 0.39 nM[2] | - |

| Mu-Opioid Receptor (MOR) | Weaker docking scores reported[3][4] | ~10-fold selective for DOR over MOR[3][4] |

| Kappa-Opioid Receptor (KOR) | Weaker docking scores reported[3][4] | Selective for DOR over KOR[3][4] |

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and functional activity of this compound.

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the delta-, mu-, and kappa-opioid receptors.

-

Objective: To determine the inhibitory constant (Ki) of this compound at DOR, MOR, and KOR.

-

Principle: This assay measures the ability of a non-radiolabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor of interest. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the Ki using the Cheng-Prusoff equation.

-

Materials:

-

Cell membranes expressing the human delta-, mu-, or kappa-opioid receptor.

-

Radioligands: [³H]-Naltrindole (for DOR), [³H]-DAMGO (for MOR), [³H]-U69,593 (for KOR).

-

Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Naloxone (10 µM).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM naloxone (for non-specific binding) or this compound dilution.

-

50 µL of the appropriate radioligand at a concentration near its Kd.

-

100 µL of the cell membrane preparation (protein concentration to be optimized).

-

-

Incubate the plate at 25°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol is for determining the functional potency (EC50) and efficacy (Emax) of this compound at the delta-opioid receptor.

-

Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity and decrease intracellular cAMP levels.

-

Principle: DOR is a Gi/o-coupled receptor. Agonist binding inhibits adenylyl cyclase, leading to a decrease in cAMP production. To measure this decrease, cells are first stimulated with forskolin to elevate basal cAMP levels. The ability of the agonist to reduce this forskolin-stimulated cAMP level is then quantified.

-

Materials:

-

HEK293 cells stably expressing the human delta-opioid receptor.

-

This compound.

-

Forskolin.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium.

-

96-well or 384-well cell culture plates.

-

Plate reader compatible with the chosen cAMP detection kit.

-

-

Procedure:

-

Seed the HEK293-DOR cells into a 96- or 384-well plate and culture overnight.

-

Prepare serial dilutions of this compound in assay buffer.

-

Aspirate the culture medium and add the this compound dilutions to the cells. Incubate for a predetermined time (e.g., 15-30 minutes).

-

Add a fixed concentration of forskolin (e.g., 5 µM) to all wells except the basal control. Incubate for another 15-30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

-

Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Calculate the cAMP concentration in each well.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.

-

Determine the EC50 (the concentration of agonist that produces 50% of its maximal effect) and Emax (the maximum observed effect) from the resulting dose-response curve.

-

Conclusion

This compound represents a significant tool in the study of the delta-opioid receptor system. Its high selectivity and favorable side-effect profile in preclinical studies make it an important lead compound for the development of novel analgesics and antidepressants. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the pharmacological and therapeutic potential of this compound and similar molecules. The continued exploration of such selective agonists is crucial for advancing our understanding of opioid pharmacology and for the development of safer and more effective treatments for a range of neurological and psychiatric disorders.

References

- 1. Elucidating the active δ-opioid receptor crystal structure with peptide and small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

DPI-287: A Technical Deep Dive into the Discovery and Development of a Selective Delta-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPI-287 is a potent and selective agonist of the delta-opioid receptor (DOR), a G protein-coupled receptor implicated in pain modulation, mood regulation, and neuroprotection. Developed as a potential therapeutic agent with a reduced side-effect profile compared to traditional mu-opioid receptor (MOR) agonists, this compound has been a subject of significant preclinical investigation. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including its synthesis, binding affinity, in vitro and in vivo functional activity, and the signaling pathways it modulates. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in this area.

Introduction: The Rationale for a Selective DOR Agonist

The opioid crisis has underscored the urgent need for safer and non-addictive analgesics. While MOR agonists are highly effective for pain relief, they are associated with severe side effects, including respiratory depression, tolerance, and addiction. The delta-opioid receptor has emerged as a promising alternative target. Activation of DOR can produce potent analgesia with a potentially lower risk of these adverse effects. Furthermore, DOR agonists have shown promise in preclinical models of depression and anxiety.

A significant challenge in the development of DOR agonists has been the propensity of some compounds to induce convulsions at higher doses. This compound was developed as an experimental opioid agonist with a notable characteristic of inducing fewer convulsions compared to many other drugs in its class.[1][2] This improved safety profile, coupled with its selectivity for the DOR, makes it a valuable tool for research and a potential lead for therapeutic development.

Discovery and Development History

Key Milestones:

-

Preclinical Characterization: Extensive in vitro and in vivo studies to determine binding affinity, functional activity, selectivity, and pharmacological effects, including analgesia and reduced convulsive liability.

-

Structural Elucidation: The crystal structure of the this compound-DOR complex was solved, revealing the precise binding mode and key molecular interactions. This structural information has been instrumental in rational drug design and in understanding the basis of its selectivity.

Physicochemical and Pharmacological Properties

Binding Affinity and Selectivity

This compound exhibits high affinity for the delta-opioid receptor. Radioligand binding assays have been employed to determine its binding characteristics.

| Receptor | Ligand | K_i_ (nM) | Species | Assay Conditions | Reference |

| Delta-Opioid | This compound | 0.39 | Human | Competition binding assay using HEK cell membranes expressing the receptor and a selective radioligand. | [3] |

| Mu-Opioid | This compound | - | - | Weaker docking scores compared to DOR, suggesting lower affinity. | [1] |

| Kappa-Opioid | This compound | - | - | Weaker docking scores compared to DOR, suggesting lower affinity. | [1] |

Table 1: Binding Affinity (K_i_) of this compound at Opioid Receptors.

Docking studies have shown that this compound has weaker scores for the mu- and kappa-opioid receptors, indicating a selectivity that is reported to be approximately 10-fold higher for the delta-opioid receptor.[1]

In Vitro Functional Activity

This compound acts as a full agonist at the delta-opioid receptor, initiating downstream signaling cascades. Its potency in functional assays has been quantified, demonstrating its ability to activate the receptor at sub-nanomolar concentrations.

| Assay Type | Parameter | Value (nM) | Cell Line | Key Conditions | Reference |

| G Protein Activation (cAMP) | EC_50_ | 0.060 | HEK | Measurement of the inhibition of adenylyl cyclase activity following receptor activation. | [4] |

Table 2: In Vitro Functional Potency (EC_50_) of this compound.

In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the pharmacological effects of this compound. A key finding is its reduced tendency to induce convulsions, a significant advantage over other DOR agonists.[1][2] In the rat forced swim test, an animal model with predictive validity for antidepressant-like effects, this compound has shown activity.[1][2]

Mechanism of Action and Signaling Pathways

As a G protein-coupled receptor (GPCR) agonist, this compound activates intracellular signaling pathways upon binding to the DOR. The primary mechanism involves the activation of inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Below is a simplified representation of the canonical DOR signaling pathway activated by this compound.

Experimental Protocols

Radioligand Binding Assay (for K_i_ Determination)

This protocol outlines a general procedure for determining the binding affinity of this compound for the delta-opioid receptor using a competition binding assay.

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK) 293 cells stably expressing the human delta-opioid receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a selective DOR radioligand (e.g., [³H]-naltrindole).

-

Add increasing concentrations of unlabeled this compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC_50_ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

G Protein Activation Assay (cAMP Inhibition)

This protocol describes a general method to assess the functional potency of this compound by measuring its ability to inhibit cAMP production.

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing the human delta-opioid receptor.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

cAMP Assay:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of this compound to the cells.

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Plot the cAMP levels as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC_50_ value (the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).

-

Experimental and Drug Discovery Workflow

The development of a selective DOR agonist like this compound typically follows a structured workflow from initial discovery to preclinical characterization.

Conclusion and Future Directions

This compound represents a significant advancement in the quest for safer opioid analgesics. Its high selectivity for the delta-opioid receptor and reduced convulsive potential make it an invaluable research tool for elucidating the physiological roles of the DOR. The availability of its crystal structure in complex with the receptor provides a robust platform for the structure-based design of next-generation DOR agonists with further optimized pharmacological profiles.

Future research should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, including its metabolic fate and potential for drug-drug interactions. Furthermore, while preclinical data are promising, the translational potential of this compound or its analogs to human clinical settings for pain management, depression, or other neurological disorders warrants further investigation. The in-depth technical information provided in this guide aims to support and accelerate these future research endeavors.

References

- 1. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Elucidating the active δ-opioid receptor crystal structure with peptide and small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DPI-287 in Elucidating Opioid Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPI-287 is a potent and selective non-peptide agonist for the delta-opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR) family. Its utility in research is underscored by its high affinity and its role in probing the structural and functional nuances of DOR signaling. Notably, the co-crystal structure of this compound in complex with the active-state DOR has provided invaluable insights into agonist binding and receptor activation. This technical guide provides an in-depth overview of this compound's pharmacological properties, its application in studying opioid receptor signaling, and detailed methodologies for key experimental assays.

Quantitative Pharmacological Profile of this compound

The following tables summarize the key quantitative parameters of this compound's interaction with the delta-opioid receptor, based on available scientific literature.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | Delta-Opioid Receptor | 0.39 nM | [1][2] |

| G-Protein Activation (EC50) | Delta-Opioid Receptor | 0.060 nM | [2] |

| Parameter | Receptor | Value | Reference |

| β-Arrestin 2 Recruitment (EC50) | Delta-Opioid Receptor | Data Not Available | |

| β-Arrestin 2 Recruitment (Emax) | Delta-Opioid Receptor | Data Not Available |

Opioid Receptor Signaling Pathways

Opioid receptors, including the DOR, transduce extracellular signals into intracellular responses primarily through two distinct pathways: the canonical G-protein signaling cascade and the β-arrestin-mediated pathway. The balance between these two pathways, often referred to as "biased agonism," is a critical area of research in the development of safer opioid therapeutics.

G-Protein Signaling Pathway

Upon agonist binding, the DOR undergoes a conformational change that facilitates the activation of heterotrimeric Gi/o proteins. This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate downstream effectors. A primary consequence of Gi/o activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

β-Arrestin Signaling Pathway

Agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs) creates a binding site for β-arrestin proteins. The recruitment of β-arrestin to the receptor can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs). While this compound is known to promote β-arrestin 2 recruitment, the quantitative specifics of this interaction are not fully characterized in the available literature.[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound. While the specific protocols from the primary literature are not fully available, these represent standard and widely accepted procedures in the field for this type of analysis.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]DPDPE or [¹²⁵I]-deltorphin I), and varying concentrations of this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-labeled DOR antagonist).

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Dry the filters and add a scintillation cocktail.

-

Quantify the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP, a key second messenger in the G-protein signaling pathway of Gi/o-coupled receptors.

Methodology:

-

Cell Culture and Plating:

-

Use a cell line stably expressing the delta-opioid receptor (e.g., HEK293 or CHO cells).

-

Plate the cells in a multi-well plate (e.g., 96- or 384-well) and allow them to adhere and grow to an appropriate confluency.

-

-

Assay Procedure:

-

Pre-treat the cells with varying concentrations of this compound for a defined period.

-

Stimulate the cells with a fixed concentration of forskolin, an adenylyl cyclase activator, to induce cAMP production.

-

Incubate for a specified time to allow for cAMP accumulation.

-

-

cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in each well using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal inhibition of cAMP production) and the Emax (the maximum inhibitory effect).

-

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated receptor, a hallmark of the β-arrestin signaling pathway. A common method for this is the PathHunter® assay, which utilizes enzyme fragment complementation.

Methodology:

-

Cell Culture and Plating:

-

Use a commercially available cell line engineered to co-express the delta-opioid receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Plate the cells in a 384-well plate at a specified density and incubate overnight.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Add the diluted this compound to the cell plate.

-

Incubate for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

-

Detection:

-

Add the detection reagents, which contain the substrate for the complemented enzyme, to each well.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Measure the chemiluminescent signal using a plate luminometer.

-

-

Data Analysis:

-

Normalize the data to a vehicle control (0% activation) and a reference full agonist (100% activation).

-

Plot the normalized signal against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the intricacies of delta-opioid receptor signaling. Its high affinity and selectivity, combined with the availability of its co-crystal structure, make it an excellent probe for studying ligand-receptor interactions and the subsequent activation of intracellular signaling pathways. While its G-protein-mediated effects are well-characterized with a high potency, a more complete understanding of its β-arrestin signaling profile through the determination of its EC50 and Emax for β-arrestin recruitment would provide a clearer picture of its potential as a biased agonist. The experimental protocols outlined in this guide provide a framework for the continued characterization of this compound and other novel opioid receptor modulators, which is essential for the development of next-generation analgesics with improved therapeutic profiles.

References

The Antidepressant Potential of DPI-287: A Preclinical In-depth Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting inadequate responses to currently available treatments. This has spurred the exploration of novel therapeutic targets beyond the conventional monoaminergic systems. The delta-opioid receptor (DOR), a G-protein coupled receptor, has emerged as a promising target for the development of new antidepressants.[1][2] Activation of DORs has been shown to produce antidepressant-like effects in various preclinical models. DPI-287, a selective delta-opioid receptor agonist, has been identified as a compound of interest in this area. This technical guide provides a comprehensive overview of the preclinical evidence supporting the antidepressant-like effects of this compound, with a focus on its mechanism of action, relevant experimental models, and detailed protocols for researchers in the field.

Core Concepts: The Role of the Delta-Opioid Receptor in Mood Regulation

The delta-opioid receptor system is implicated in the modulation of mood and emotional states. Preclinical studies have demonstrated that DOR agonists can elicit antidepressant and anxiolytic effects.[3][4] The mechanism underlying these effects is believed to involve the modulation of various signaling pathways within key brain regions associated with depression, such as the prefrontal cortex.

Data Presentation

Table 1: Forced Swim Test (FST) - Immobility Time

| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (s) ± SEM | % Decrease from Vehicle |

| Vehicle | - | |||

| This compound | ||||

| This compound | ||||

| This compound | ||||

| Positive Control |

Table 2: Tail Suspension Test (TST) - Immobility Time

| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (s) ± SEM | % Decrease from Vehicle |

| Vehicle | - | |||

| This compound | ||||

| This compound | ||||

| This compound | ||||

| Positive Control |

Table 3: Novelty-Suppressed Feeding Test (NSFT) - Latency to Feed

| Treatment Group | Dose (mg/kg) | N | Mean Latency to Feed (s) ± SEM | % Decrease from Vehicle |

| Vehicle | - | |||

| This compound | ||||

| This compound | ||||

| This compound | ||||

| Positive Control |

Experimental Protocols

The following are detailed methodologies for key behavioral assays used to evaluate the antidepressant-like effects of this compound in preclinical models.

Forced Swim Test (FST) in Rats

The Forced Swim Test is a widely used behavioral despair model for screening potential antidepressant compounds.

Materials:

-

Cylindrical containers (40-60 cm height, 20 cm diameter)

-

Water (23-25°C)

-

Towels

-

Video recording equipment (optional, for later scoring)

-

Stopwatch

Procedure:

-

Habituation (Day 1):

-

Fill the cylinders with water to a depth of 30 cm.

-

Gently place each rat individually into a cylinder for a 15-minute pre-swim session.

-

After 15 minutes, remove the rats, dry them thoroughly with a towel, and return them to their home cages. This pre-exposure sensitizes the animals to the immobility-inducing effects of the test.

-

-

Testing (Day 2):

-

Administer this compound or vehicle according to the study design (e.g., intraperitoneally, 30-60 minutes before the test).

-

Place the rats individually back into the cylinders filled with fresh water.

-

Record the total duration of immobility during a 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

-

After the test, remove, dry, and return the animals to their home cages.

-

Tail Suspension Test (TST) in Mice

The Tail Suspension Test is another common model of behavioral despair used for assessing antidepressant efficacy.

Materials:

-

A horizontal bar or rod suspended at a height of at least 50 cm.

-

Adhesive tape

-

Stopwatch

-

Video recording equipment (optional)

Procedure:

-

Securely attach a piece of adhesive tape (approximately 1-2 cm from the tip) to the tail of a mouse.

-

Suspend the mouse from the horizontal bar by the tape.

-

Start the stopwatch and record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

After the 6-minute session, carefully remove the mouse and return it to its home cage.

Novelty-Suppressed Feeding Test (NSFT) in Rodents

The Novelty-Suppressed Feeding Test assesses anxiety- and depression-related behaviors by measuring the latency to eat in a novel and mildly aversive environment.

Materials:

-

Open-field arena (e.g., 50 x 50 cm with 40 cm high walls)

-

A single food pellet (palatable to the animal)

-

Stopwatch

-

Home cage with food

Procedure:

-

Food Deprivation: Food deprive the animals for 18-24 hours prior to the test, with free access to water.

-

Testing:

-

Place a single food pellet on a small, white paper platform in the center of the open-field arena.

-

Gently place the animal in a corner of the arena.

-

Start the stopwatch and measure the latency (time taken) for the animal to approach and take the first bite of the food pellet. A cut-off time of 5-10 minutes is typically used.

-

Immediately after the animal eats, remove it from the arena and return it to its home cage.

-

-

Home Cage Food Consumption:

-

In the home cage, provide a pre-weighed amount of the same food pellet and measure the amount consumed over a 5-minute period. This helps to control for potential effects of the compound on appetite.

-

Mandatory Visualization

Signaling Pathways

The antidepressant-like effects of delta-opioid receptor agonists are believed to be mediated, at least in part, through the activation of the PI3K-Akt-mTORC1 signaling pathway.[1][5]

References

- 1. Delta opioid receptor agonists activate PI3K-mTORC1 signaling in parvalbumin-positive interneurons in mouse infralimbic prefrontal cortex to exert acute antidepressant-lie effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Analgesic Properties of DPI-287

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analgesic properties of DPI-287, a selective delta-opioid receptor (DOR) agonist. The information is curated for professionals in the fields of pharmacology, neuroscience, and drug development, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction to this compound

This compound is a non-peptide small molecule that acts as a selective agonist for the delta-opioid receptor (DOR).[1][2][3] The activation of DORs is a promising therapeutic strategy for the treatment of pain, particularly chronic pain, as it may offer analgesia with a reduced side-effect profile compared to traditional mu-opioid receptor (MOR) agonists like morphine.[3][4] Notably, DOR agonists are suggested to have a lower potential for addiction and respiratory depression.[3] this compound has been highlighted for inducing fewer convulsive effects, a known adverse effect of some DOR agonists.[3][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound and related compounds, providing a comparative view of their pharmacological profiles.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Value | Receptor | Species | Reference |

| Ki | 0.39 nM | Delta-Opioid Receptor (DOR) | Not Specified | [1] |

Table 2: In Vitro Functional Activity of a Related DOR Agonist (DPI-125)

| Assay | Parameter | Value | Receptor | Cell Line | Reference |

| PKA Fluorescence Redistribution | EC50 | 4.29 ± 0.36 nM | Delta-Opioid Receptor (DOR) | CHO | [5] |

| PKA Fluorescence Redistribution | EC50 | 11.10 ± 3.04 nM | Mu-Opioid Receptor (MOR) | CHO | [5] |

| PKA Fluorescence Redistribution | EC50 | 16.57 ± 4.14 nM | Kappa-Opioid Receptor (KOR) | CHO | [5] |

Table 3: In Vivo Antinociceptive Efficacy of a Related DOR Agonist (DPI-125) in Rats

| Pain Model | Route of Administration | ED50 (mg/kg) | Reference |

| Tail-pinch Test | Intravenous (iv) | 0.050 ± 0.005 | [5] |

Note: Specific in vivo analgesic ED50 values for this compound were not available in the reviewed literature. The data for the related compound DPI-125 is provided for context.

Signaling Pathways of this compound

Activation of the delta-opioid receptor by this compound initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), the DOR primarily couples to inhibitory G proteins (Gαi/o).

G Protein-Dependent Signaling

Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can also activate downstream effectors, including G protein-gated inwardly rectifying potassium (GIRK) channels and mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway.

Figure 1. Simplified signaling pathway of this compound upon binding to the delta-opioid receptor.

β-Arrestin Recruitment

In addition to G protein signaling, agonist binding to GPCRs can also lead to the recruitment of β-arrestins. This process is involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades. The degree to which this compound engages β-arrestin signaling pathways (i.e., its G protein bias) is an important area of investigation, as it may contribute to its favorable side-effect profile.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the analgesic properties of this compound.

In Vivo Analgesic Assays

The hot plate test is a common method to assess thermal nociception.

-

Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

-

Procedure:

-

Acclimatize the animals (typically mice or rats) to the testing room for at least 30 minutes before the experiment.

-

Gently place the animal on the hot plate and start a timer.

-

Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.

-

Record the latency (in seconds) to the first nociceptive response.

-

A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

Administer this compound or vehicle control (e.g., intraperitoneally or subcutaneously).

-

Measure the response latency at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Data Analysis: The analgesic effect is expressed as the increase in latency time compared to baseline or the vehicle-treated group. The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Figure 2. Experimental workflow for the hot plate test.

The tail flick test is another common assay for measuring thermal pain sensitivity.

-

Apparatus: A tail flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.

-

Procedure:

-

Gently restrain the animal (mouse or rat) with its tail exposed.

-

Position the tail over the light source.

-

Activate the light source and start a timer.

-

The timer stops automatically when the animal flicks its tail away from the heat.

-

Record the latency time.

-

Establish a cut-off time to prevent tissue injury.

-

Administer this compound or vehicle control.

-

Measure the tail flick latency at various time points post-administration.

-

-

Data Analysis: Similar to the hot plate test, the analgesic effect is determined by the increase in tail flick latency.

In Vitro Signaling Assays

This assay measures the ability of this compound to inhibit adenylyl cyclase activity.

-

Cell Line: A cell line stably expressing the delta-opioid receptor (e.g., HEK293 or CHO cells).

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of this compound.

-

Co-stimulate with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF).

-

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration. Calculate the EC50 value to determine the potency of this compound.

Figure 3. Experimental workflow for the cAMP inhibition assay.

This assay quantifies the recruitment of β-arrestin to the activated DOR.

-

Assay Principle: Commonly utilizes enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technologies. In the EFC-based PathHunter assay, the DOR is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.

-

Procedure (PathHunter as an example):

-

Use a cell line co-expressing the tagged DOR and β-arrestin.

-

Plate the cells in a multi-well plate.

-

Add varying concentrations of this compound.

-

Incubate to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents according to the manufacturer's protocol.

-

Measure the chemiluminescent signal using a luminometer.

-

-

Data Analysis: Generate a dose-response curve and calculate the EC50 for β-arrestin recruitment.

This assay measures the activation of the ERK/MAPK pathway.

-

Procedure:

-

Culture DOR-expressing cells and serum-starve them to reduce basal ERK activation.

-

Stimulate the cells with this compound for various time points (e.g., 1, 3, 5, 10 minutes).

-

Lyse the cells and determine the levels of phosphorylated ERK (p-ERK) and total ERK using Western blotting or an in-cell Western assay.[6][7]

-

-

Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal to determine the fold-change in ERK activation compared to unstimulated cells.

Conclusion

This compound is a potent and selective delta-opioid receptor agonist with potential as a novel analgesic. Its reduced propensity to induce convulsions compared to other DOR agonists makes it a particularly interesting candidate for further development. The analgesic effects of this compound are mediated through the activation of Gαi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of downstream effectors like GIRK channels and the ERK/MAPK pathway. Further investigation into its in vivo efficacy in various pain models and a detailed characterization of its G protein versus β-arrestin signaling bias will be crucial in fully elucidating its therapeutic potential and safety profile. The experimental protocols outlined in this guide provide a framework for conducting such preclinical investigations.

References

- 1. Identification and Pharmacological Characterization of a Low-Liability Antinociceptive Bifunctional MOR/DOR Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The opioid receptor triple agonist DPI-125 produces analgesia with less respiratory depression and reduced abuse liability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 7. researchgate.net [researchgate.net]

DPI-287 as a tool compound for delta-opioid receptor research.

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPI-287 is a selective non-peptide agonist of the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including pain perception, mood regulation, and memory.[1][2] As a tool compound, this compound offers researchers a valuable instrument for investigating the pharmacology and therapeutic potential of the DOR. Notably, it has been reported to exhibit a reduced tendency to induce convulsions compared to earlier DOR agonists like SNC-80, making it a more favorable tool for in vivo studies.[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, key experimental protocols for its characterization, and a summary of its known effects.

Pharmacological Profile of this compound

This compound is characterized by its high affinity and selectivity for the delta-opioid receptor. Its pharmacological properties are summarized in the tables below.

Binding Affinity and Selectivity

This compound demonstrates a high binding affinity for the delta-opioid receptor, with a reported inhibitory constant (Ki) of 0.39 nM.[3] While comprehensive experimental data on its binding to mu-opioid (MOR) and kappa-opioid (KOR) receptors is limited in the reviewed literature, docking studies suggest a significant selectivity for DOR. These computational analyses have shown weaker docking scores for this compound at MOR and KOR, indicating a roughly 10-fold increase in selectivity for the delta-opioid receptor.[1][4]

| Receptor | Ki (nM) | Selectivity (fold vs. DOR) | Reference |

| Delta (δ) | 0.39 | - | [3] |

| Mu (μ) | Data Not Available | ~10 (based on docking scores) | [1][4] |

| Kappa (κ) | Data Not Available | ~10 (based on docking scores) | [1][4] |

Table 1: Binding Affinity and Selectivity of this compound.

Functional Activity

As a DOR agonist, this compound modulates downstream signaling pathways upon receptor binding. The primary signaling cascade involves the activation of inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, DOR activation can trigger β-arrestin recruitment, a process involved in receptor desensitization and G protein-independent signaling.

| Assay | Parameter | Value | Reference |

| GTPγS Binding | EC50 | Data Not Available | |

| Emax | Data Not Available | ||

| cAMP Inhibition | EC50 | Data Not Available | |

| Emax | Data Not Available | ||

| β-Arrestin Recruitment | EC50 | Data Not Available | |

| Emax | Data Not Available |

Table 2: Functional Activity of this compound.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), bioavailability, and elimination half-life, are not extensively reported in the available literature. These parameters are crucial for designing and interpreting in vivo experiments and would need to be determined experimentally.

| Parameter | Value | Reference |

| Cmax | Data Not Available | |

| Tmax | Data Not Available | |

| Bioavailability | Data Not Available | |

| Half-life | Data Not Available |

Table 3: Pharmacokinetic Profile of this compound.

In Vivo Analgesic Effects

This compound has been investigated for its analgesic properties in various animal models of pain. As a DOR agonist, it is expected to produce antinociception. However, specific dose-response data detailing the effective analgesic dose range and the magnitude of the effect in different pain modalities are not comprehensively available.

| Pain Model | Effective Dose Range | Analgesic Effect | Reference |

| Data Not Available | Data Not Available | Data Not Available |

Table 4: In Vivo Analgesic Effects of this compound.

Convulsive Liability

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the delta-opioid receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the delta-opioid receptor (e.g., CHO-DOR cells).

-

Radioligand: e.g., [³H]DPDPE or [¹²⁵I]-Deltorphin I.

-

Unlabeled Ligand (for non-specific binding): e.g., Naltrindole.

-

Test Compound: this compound.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from DOR-expressing cells by homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Binding buffer.

-

A fixed concentration of radioligand (typically at or near its Kd).

-

Varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For total binding wells, add binding buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of an unlabeled DOR antagonist (e.g., 10 µM naltrindole).

-

Add the cell membrane preparation (typically 20-50 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.

Materials:

-

Cell membranes from DOR-expressing cells.

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

Guanosine diphosphate (GDP).

-

Unlabeled GTPγS (for non-specific binding).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4.

-

Scintillation fluid and vials.

-

Liquid scintillation counter or filter-based detection system.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following:

-

Assay buffer.

-

A fixed concentration of GDP (e.g., 10-30 µM).

-

Varying concentrations of this compound.

-

For basal binding wells, add buffer instead of this compound.

-

For non-specific binding wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Add the cell membrane preparation (10-20 µg of protein per well).

-

-

Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Counting: Measure the radioactivity as described previously.

-

Data Analysis:

-

Calculate the agonist-stimulated specific binding by subtracting the basal binding from the binding in the presence of this compound.

-

Plot the percentage of stimulation over basal against the logarithm of the this compound concentration.

-

Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve.

-

Adenylyl Cyclase Inhibition (cAMP) Assay

This assay measures the ability of a DOR agonist to inhibit the production of cAMP, typically after stimulation with forskolin.

Materials:

-

Whole cells expressing the delta-opioid receptor.

-

Forskolin.

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

-

This compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or radiometric-based).

Procedure:

-

Cell Plating: Seed DOR-expressing cells in a 96-well or 384-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C to prevent cAMP degradation.

-

Agonist and Stimulant Addition:

-

Add varying concentrations of this compound to the wells.

-

Add a fixed concentration of forskolin (e.g., 5-10 µM) to stimulate adenylyl cyclase.

-

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the EC50 and Emax values from the dose-response curve.

-

Signaling Pathways

Activation of the delta-opioid receptor by this compound initiates a cascade of intracellular events primarily mediated by Gi/o proteins.

Upon binding of this compound, the DOR undergoes a conformational change, leading to the activation of the heterotrimeric Gi/o protein. This results in the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits adenylyl cyclase, reducing the production of cAMP. The Gβγ subunit can modulate the activity of various effector proteins, including ion channels (e.g., activating G protein-coupled inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels) and downstream signaling cascades like the mitogen-activated protein kinase (MAPK) pathway. Furthermore, agonist-bound DOR can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This interaction not only desensitizes the receptor and promotes its internalization but can also initiate G protein-independent signaling, including the activation of the MAPK pathway.

Conclusion

This compound serves as a potent and selective tool for the investigation of delta-opioid receptor pharmacology and function. Its favorable safety profile, particularly its reduced convulsive liability, makes it a valuable compound for both in vitro and in vivo research. This guide provides a foundational understanding of this compound's properties and the experimental approaches for its characterization. Further research to elucidate its complete pharmacokinetic profile and detailed in vivo efficacy will be crucial for advancing our understanding of the therapeutic potential of targeting the delta-opioid receptor.

References

- 1. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The delta opioid receptor agonist, SNC80, has complex, dose-dependent effects on pilocarpine-induced seizures in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro and In Vivo Pharmacology of DPI-287: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPI-287 is a selective non-peptide agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) that is a promising therapeutic target for the treatment of chronic pain, depression, and other neurological disorders. Unlike mu-opioid receptor (MOR) agonists, which are the primary target of traditional opioid analgesics, DOR agonists have shown the potential to produce potent analgesia with a reduced risk of addiction, respiratory depression, and other severe side effects. This compound has been instrumental in both pharmacological studies and in the elucidation of the active-state crystal structure of the DOR, providing valuable insights for structure-based drug design. This guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, including its binding affinity, functional activity, and effects in preclinical models.

In Vitro Pharmacology

Binding Affinity

This compound exhibits high affinity and selectivity for the delta-opioid receptor. While a specific experimentally determined Ki value for the mu- and kappa-opioid receptors was not available in the searched literature, molecular docking studies have shown weaker binding scores for these receptors compared to the delta-opioid receptor, suggesting a significant selectivity profile.

| Parameter | Receptor | Value | Reference |

| Ki | Delta-Opioid Receptor (DOR) | 0.39 nM | [1] |

| Ki | Mu-Opioid Receptor (MOR) | Not Available | |

| Ki | Kappa-Opioid Receptor (KOR) | Not Available | |